5-Methyl-3-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-YL}-1,2-oxazole
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Overview
Description
5-Methyl-3-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of lithiation followed by trapping with electrophiles . The reaction conditions often require low temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
5-Methyl-3-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-YL}-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but has a pyrazole ring instead of an oxazole ring.
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol: Similar in structure but contains a hydroxyl group and a pyrazole ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorine atom and a boronic ester group, making it different in reactivity and applications.
Uniqueness
The uniqueness of 5-Methyl-3-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-YL}-1,2-oxazole lies in its combination of the trifluoromethylbenzoyl group with the oxazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-10-8-13(20-23-10)14-6-3-7-21(14)15(22)11-4-2-5-12(9-11)16(17,18)19/h2,4-5,8-9,14H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPPHBUUJDEISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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